![molecular formula C19H28O2 B1148518 5β-Androst-1-en-3α-ol-17-one CAS No. 33805-57-1](/img/no-structure.png)
5β-Androst-1-en-3α-ol-17-one
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Overview
Description
5β-Androst-1-en-3α-ol-17-one, also known as 1-Androsterone, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes . It is a metabolite of testosterone and dihydrotestosterone (DHT) .
Molecular Structure Analysis
The molecular formula of 5β-Androst-1-en-3α-ol-17-one is C25H44O2Si2, and its molecular weight is 432.7867 . The IUPAC Standard InChI is InChI=1S/C25H44O2Si2/c1-24-15-13-19 (26-28 (3,4)5)17-18 (24)9-10-20-21-11-12-23 (27-29 (6,7)8)25 (21,2)16-14-22 (20)24 .Scientific Research Applications
Identification and Analysis
- 5β-Androst-1-en-3α-ol-17-one has been identified in various studies, including its detection in products marketed as dietary supplements. For example, a study reported its presence in a product named "1-Androsterone," which was analyzed using GC-MS and nuclear magnetic resonance techniques (Parr et al., 2011).
- The compound has also been a subject of interest in doping control analysis. Techniques like carbon isotope ratio analysis and hydrogen isotope ratio determinations have been applied to uncover the misuse of endogenous steroids, including 5β-androst-1-en-3α-ol-17-one, in sports (Piper et al., 2013).
Metabolic and Biological Studies
- The metabolism of this compound and its analogs has been a focal point in several studies. For instance, a study explored the metabolism of 5β-androst-1-en-3α-ol-17-one in human term placenta, revealing insights into steroid metabolism during pregnancy (Koide & Mitsud, 1965).
- Another research area involves the synthesis and reactivity of derivatives of 5β-androst-1-en-3α-ol-17-one. Studies have synthesized various derivatives and examined their properties, such as their role as inhibitors of enzymes like glucose-6-phosphate dehydrogenase (Williams & Boehm, 1995).
Steroid Conjugation and Drug Testing
- Research on the conjugation of androstane steroids, including 5β-androst-1-en-3α-ol-17-one, by UDP-glucuronosyltransferases (UGTs) has implications for understanding steroid metabolism and drug testing. This includes insights into the substrate selectivity of individual UGTs in steroid glucuronidation and the genetic polymorphism in doping analyses (Sten et al., 2009).
Biochemical and Pharmacological Research
- 5β-Androst-1-en-3α-ol-17-one has been used in biochemical and pharmacological research to understand steroid biosynthesis, metabolism, and its implications in various physiological processes. For instance, studies on the metabolism of androstane steroids in boar salivary glands provide insights into the biosynthesis pathways of these compounds (Katkov et al., 1972).
Mechanism of Action
Safety and Hazards
properties
CAS RN |
33805-57-1 |
---|---|
Product Name |
5β-Androst-1-en-3α-ol-17-one |
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.42 |
Origin of Product |
United States |
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